N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and medicinal chemistry applications . Key structural elements include:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing moiety that enhances solubility and may participate in polar interactions.
- N-(3-(1H-Imidazol-1-yl)propyl) side chain: Introduces hydrogen-bonding capability via the imidazole nitrogen atoms.
- 3-Methyl and 6-phenyl substituents: Hydrophobic groups likely influencing lipophilicity and receptor affinity.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-imidazol-1-ylpropyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S/c1-17-22-20(24(31)26-9-5-11-29-12-10-25-16-29)14-21(18-6-3-2-4-7-18)27-23(22)30(28-17)19-8-13-34(32,33)15-19/h2-4,6-7,10,12,14,16,19H,5,8-9,11,13,15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCXWOMJSPJOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCCN4C=CN=C4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[3,4-b]pyridine Cores
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
- Core : Pyrazolo[3,4-b]pyridine.
- Substituents :
- 1-Ethyl and 3-methyl groups on the pyrazole ring.
- 3,6-Dimethyl and 1-phenyl groups on the pyrazolo[3,4-b]pyridine core.
- Molecular Weight : 374.4 g/mol (vs. ~502.6 g/mol for the target compound).
- Key Differences :
- Lacks the imidazole-propyl side chain and tetrahydrothiophene dioxide group.
- Smaller molecular weight suggests higher membrane permeability but reduced solubility.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
- Core : Fused pyrazole-triazole-pyrimidine system (vs. pyrazolo-pyridine).
- Substituents : Varied hydrazine and aryl groups.
- Isomerization behavior (e.g., derivatives 6–9 in ) introduces dynamic structural variability absent in the target compound.
Benzimidazole-Based Analogs
2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cp)
- Core : Benzimidazole (vs. pyrazolo-pyridine).
- Substituents :
- 3-Oxo-3-phenylpropyl-pyrrolidine side chain.
- Carboxamide group at position 3.
- Molecular Weight : 363.18 g/mol.
- Key Differences :
- Benzimidazole cores exhibit distinct electronic properties and binding modes compared to pyrazolo-pyridines.
- Lower molecular weight and absence of sulfone groups may limit solubility.
2-(1-(3-Oxo-3-(Phenylamino)propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cb)
- Core: Benzimidazole with a phenylamino-substituted side chain.
- Molecular Weight : 378.19 g/mol.
- Structural flexibility from the pyrrolidine moiety contrasts with the rigid pyrazolo-pyridine core.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | Pyrazolo[3,4-b]pyridine | ~502.6 | Imidazole-propyl, tetrahydrothiophene dioxide, 3-methyl, 6-phenyl | High solubility (sulfone), hydrogen-bonding capacity (imidazole) |
| N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Pyrazolo[3,4-b]pyridine | 374.4 | Ethyl, methyl, phenyl | Compact structure, higher lipophilicity |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives | Pyrazole-triazole-pyrimidine | ~300–400 | Hydrazine, aryl groups | Isomerization-prone, triazole-enhanced binding |
| 5cp (Benzimidazole analog) | Benzimidazole | 363.18 | 3-Oxo-3-phenylpropyl-pyrrolidine, carboxamide | Flexible side chain, moderate solubility |
| 5cb (Benzimidazole analog) | Benzimidazole | 378.19 | Phenylamino-propyl-pyrrolidine, carboxamide | Enhanced π-stacking potential |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key parameters include:
- Temperature control : Maintain 35–50°C during imidazole coupling to minimize side reactions (e.g., imidazole ring decomposition) .
- pH modulation : Use buffered conditions (pH 7–8) for amide bond formation to enhance reaction efficiency .
- Purification : Employ gradient elution (e.g., 0–100% ethyl acetate/hexane) via flash chromatography to isolate the target compound .
Q. What chromatographic techniques are effective for purifying intermediates during synthesis?
- Methodology :
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to resolve polar impurities .
- Size-exclusion chromatography : Effective for separating high-molecular-weight byproducts (e.g., dimers) when synthesizing imidazole-containing derivatives .
Q. Which in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Kinase inhibition assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to evaluate inhibition of kinases (e.g., JAK2, EGFR) due to the compound’s pyrazolo[3,4-b]pyridine core .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays with IC50 determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodology :
- Substituent modification : Systematically replace the tetrahydrothiophene-1,1-dioxide group with sulfone or sulfonamide analogs to assess steric/electronic effects on binding .
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with the imidazole-propyl chain .
Q. What strategies address challenges in crystallizing this compound for X-ray analysis?
- Methodology :
- Co-crystallization : Co-crystallize with human serum albumin (HSA) to stabilize hydrophobic regions of the molecule .
- Cryo-protectants : Use glycerol (20–30% v/v) in crystallization buffers to prevent ice formation during data collection .
Q. How can contradictory data from biological assays (e.g., IC50 variability) be resolved?
- Methodology :
- Orthogonal assays : Validate kinase inhibition using both FP and radiometric assays (e.g., ³³P-ATP incorporation) to rule out fluorescence interference .
- Solubility correction : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts in cell-based assays .
Q. What computational approaches predict metabolic stability of the tetrahydrothiophene-dioxide moiety?
- Methodology :
- In silico metabolism : Use GLORY or SyGMa to simulate Phase I oxidation pathways, focusing on sulfur oxidation .
- Microsomal stability assays : Incubate with rat liver microsomes (RLM) and quantify metabolites via LC-MS/MS .
Q. How can advanced NMR techniques resolve overlapping signals in structural characterization?
- Methodology :
- ¹H-¹³C HSQC : Assign proton-carbon correlations to distinguish methyl groups (δ 2.15–2.23 ppm) from aromatic protons (δ 7.44–8.63 ppm) .
- Selective NOE experiments : Identify spatial proximity between the imidazole and pyridine rings to confirm intramolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
